

physicochemical properties of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

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Compound of Interest

Compound Name: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid**

Foreword

This technical guide provides a comprehensive examination of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** (CAS No. 96-67-3), a critical intermediate in the chemical industry, particularly in the synthesis of azo dyes.^[1] As researchers, scientists, and drug development professionals, a deep understanding of a molecule's physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and predicting its behavior in various matrices. This document moves beyond a simple recitation of data points, offering insights into the causal relationships that govern this molecule's behavior and providing robust, field-proven protocols for its synthesis, purification, and analysis. The methodologies described are designed as self-validating systems, emphasizing the principles of scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a multifaceted aromatic compound, distinguished by the presence of four different functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H).^[1] This unique combination of electron-donating (amino, hydroxyl) and strongly electron-withdrawing (nitro, sulfonic acid) groups dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers

Parameter	Value
IUPAC Name	3-amino-2-hydroxy-5-nitrobenzenesulfonic acid
Synonyms	2-Amino-4-nitrophenol-6-sulfonic acid, Sullanilic Acid[1][2]
CAS Number	96-67-3[2]
Molecular Formula	C ₆ H ₆ N ₂ O ₆ S[2]
Molecular Weight	234.19 g/mol [1]
InChI Key	DQIVFTJHYKDOMZ-UHFFFAOYSA-N

| Canonical SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-][1] |

Caption: 2D structure of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**.

Core Physicochemical Properties

The interplay of the functional groups results in a compound that is a crystalline solid, with moderate water solubility imparted by the highly polar sulfonic acid and hydroxyl groups.

Table 2: Physical and Thermal Properties

Property	Value	Source(s)
Appearance	Light yellow to dark green crystalline powder	[1] [3]
Melting Point	285 °C (decomposes)	[2] [3]
Density	~1.877 g/cm ³	[2]

| Water Solubility | 0.1-0.5 g/100 mL at 21.5 °C |[\[2\]](#) |

Acidity (pKa Values): An Expert Estimation

Experimentally determined pKa values for this specific molecule are not readily available in the public domain. However, as application scientists, we can derive a robust estimation based on the parent structures and the electronic effects of the substituents. The molecule has three ionizable protons: on the sulfonic acid, the phenolic hydroxyl, and the anilinic amino group (as its conjugate acid, -NH_3^+).

- Sulfonic Acid Group ($\text{-SO}_3\text{H}$):** Aromatic sulfonic acids are very strong acids. A predicted pKa value for this group is approximately -1.79.[3] This indicates that for all practical purposes in aqueous solution ($\text{pH} > 0$), this group will be fully deprotonated to the sulfonate anion (-SO_3^-).
- Amino Group (-NH_3^+):** The pKa of the anilinium ion ($\text{C}_6\text{H}_5\text{NH}_3^+$) is ~4.6. However, the presence of two potent electron-withdrawing groups (nitro and sulfonate) will significantly decrease the electron density on the nitrogen atom, making it a weaker base. Consequently, its conjugate acid will be stronger. The pKa of the amino group is therefore expected to be considerably lower than 4.6, likely in the range of 1.5 - 2.5.
- Hydroxyl Group (-OH):** The pKa of phenol is ~10.0.[4] The electron-withdrawing nitro and sulfonate groups will stabilize the corresponding phenoxide anion, making the hydroxyl group more acidic. Therefore, its pKa is expected to be significantly lower than 10, likely in the range of 6.5 - 7.5.

Table 3: Estimated pKa Values

Functional Group	Parent pKa	Expected Range	Rationale for Shift
Sulfonic Acid	~ -1.5	< 0	Inherently strong acid.
Amino (as -NH_3^+)	4.6 (Aniline)[5]	1.5 - 2.5	Strong inductive/resonance withdrawal by -NO_2 and -SO_3^- groups.

| Hydroxyl | 10.0 (Phenol)[4] | 6.5 - 7.5 | Strong inductive/resonance withdrawal by $-\text{NO}_2$ and $-\text{SO}_3^-$ groups. |

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment. While a verified public database spectrum for this specific compound is elusive, its key features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be complex but should display characteristic absorption bands.

- O-H Stretch: A broad band from $3200\text{--}3600\text{ cm}^{-1}$ for the phenolic $-\text{OH}$ group.
- N-H Stretch: Two distinct peaks in the $3300\text{--}3500\text{ cm}^{-1}$ region, characteristic of a primary amine ($-\text{NH}_2$).
- S=O Stretch: Strong, characteristic absorptions for the sulfonate group ($-\text{SO}_3^-$) will appear around $1250\text{--}1150\text{ cm}^{-1}$ and $1080\text{--}1010\text{ cm}^{-1}$.
- N=O Stretch: Strong, asymmetric and symmetric stretching bands for the nitro group ($-\text{NO}_2$) will be present near $1550\text{--}1500\text{ cm}^{-1}$ and $1350\text{--}1300\text{ cm}^{-1}$, respectively.
- Aromatic C-H/C=C: Aromatic C-H stretching will be seen just above 3000 cm^{-1} , and C=C ring stretching absorptions will appear in the $1600\text{--}1450\text{ cm}^{-1}$ region.

^1H and ^{13}C NMR Spectroscopy

- ^1H NMR: The spectrum in a solvent like $\text{DMSO-}d_6$ would show two aromatic protons. Due to their meta-relationship, they would appear as two doublets, each with a small coupling constant ($J \approx 2\text{--}3\text{ Hz}$). The chemical shifts would be significantly downfield due to the electron-withdrawing groups. Broad, exchangeable signals for the $-\text{OH}$, $-\text{NH}_2$, and residual $-\text{SO}_3\text{H}$ protons would also be present.
- ^{13}C NMR: The spectrum would display six distinct aromatic carbon signals. The carbons directly attached to the electron-withdrawing nitro and sulfonic acid groups, as well as the

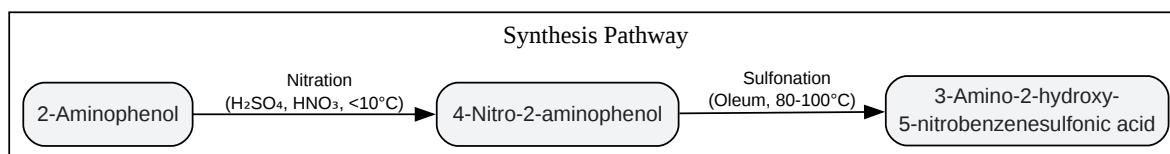
oxygen and nitrogen atoms, would have characteristic chemical shifts that can be predicted using standard correlation charts.

UV-Visible Spectroscopy

The molecule contains a nitrated aromatic system, which is a strong chromophore. It is expected to exhibit strong absorption in the UV-A and possibly the visible region, contributing to its yellow/green color. Studies on similar molecules, such as derivatives of 3-amino-4-hydroxybenzenesulfonic acid, show significant absorption in the 250-400 nm range.[6]

Synthesis and Purification

The most common industrial synthesis involves a two-step electrophilic aromatic substitution starting from 2-aminophenol.[1] The order of these steps is critical to achieving the desired substitution pattern.



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Caption: Common synthetic route for the target compound.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure adapted from established methods for similar compounds.[7]

- Nitration of 2-Aminophenol:
 - Rationale: Nitration must be performed first. If sulfonation were done first, the strongly deactivating sulfonic acid group would hinder the subsequent introduction of the nitro group. Low temperature is critical to control the exothermic reaction and prevent over-nitration.

- Procedure:
 1. In a flask equipped with a stirrer, thermometer, and dropping funnel, cool 200 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
 2. Slowly add 54.5 g (0.5 mol) of 2-aminophenol, ensuring the temperature does not exceed 10 °C.
 3. Prepare a nitrating mixture of 31.5 g (0.5 mol) of concentrated nitric acid and 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
 4. Add the nitrating mixture dropwise to the 2-aminophenol solution over 2-3 hours, maintaining the reaction temperature at 0-5 °C.
 5. After the addition is complete, stir the mixture at 5-10 °C for an additional 4 hours.
 6. Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The intermediate, 4-nitro-2-aminophenol, will precipitate.
 7. Filter the solid, wash with cold water until the washings are neutral, and dry.
- Sulfonation of 4-Nitro-2-aminophenol:
 - Rationale: Fuming sulfuric acid (oleum) is used as the sulfonating agent because it contains excess SO_3 , which is a powerful electrophile required to sulfonate the now strongly deactivated aromatic ring.
 - Procedure:
 1. To a flask, add 100 mL of 20% oleum (fuming sulfuric acid).
 2. Slowly add the dried 4-nitro-2-aminophenol from the previous step, keeping the temperature below 40 °C.
 3. Once the addition is complete, slowly heat the mixture to 90-100 °C and maintain for 5-6 hours.
 4. Monitor the reaction completion via HPLC.[8]

5. Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.
6. The product will precipitate. Filter the solid and wash with a saturated sodium chloride solution to remove excess acid.

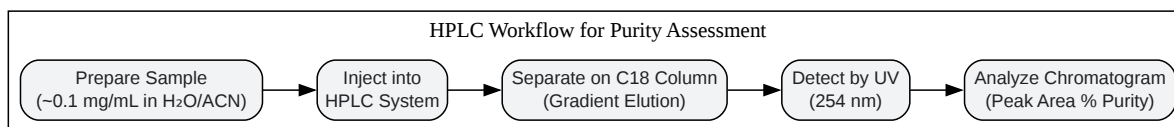
Purification by Recrystallization

- Rationale: Recrystallization is an effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the product, hot water is the most logical choice.
- Procedure:
 - Transfer the crude, washed solid to an Erlenmeyer flask.
 - Add a minimal amount of deionized water and heat the suspension to boiling with stirring.
 - Continue adding small portions of hot water until the solid just dissolves, creating a saturated solution.
 - If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
 - Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
 - Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C.

Experimental Determination of Properties

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

- Causality: HPLC is the gold standard for assessing the purity of dye intermediates.[1] A reversed-phase C18 column is ideal for separating aromatic compounds.[1] An acidic mobile phase buffer is essential to suppress the ionization of the phenolic hydroxyl group and ensure consistent protonation of the amino group, leading to sharp, reproducible peaks.
- Protocol:
 - System: HPLC with UV detector.
 - Column: C18, 5 μ m, 4.6 x 250 mm.
 - Mobile Phase A: 0.1% Phosphoric acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: 5% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: 254 nm or 280 nm.
 - Sample Prep: Dissolve ~10 mg of the compound in 100 mL of a 50:50 water/acetonitrile mixture.
 - Validation: The protocol is considered self-validating by running a standard of known purity to establish retention time and peak area, against which the synthesized sample is compared. Impurity profiling can identify starting materials or side-products.[1]



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Caption: Workflow for HPLC purity analysis.

Safety and Handling

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an irritant and requires careful handling.

- Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects.[1]
- Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

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